N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-9-18-13(10-20-15(18)16-11)7-8-14(19)17-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJBRNRYSYUJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b][1,3]thiazole structure. This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and amines. The cyclohexyl group is then introduced through a subsequent reaction with cyclohexylamine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized to minimize waste and improve efficiency, often involving continuous flow chemistry and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its potential medicinal properties, including anticancer and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares its imidazo[2,1-b]thiazole core with several analogs but differs in substituents and side chains. Key comparisons include:
Key Observations :
- Substituent Effects : The 6-methyl group in the target compound may enhance metabolic stability compared to phenyl or chlorophenyl analogs (e.g., 5k, 5l), which show stronger cytotoxicity but higher molecular weights .
- Linker Influence : The propanamide chain in the target compound differs from acetamide (5k, 5l) or urea/carbohydrazide linkers (Sorafenib-mimetics). Shorter linkers (e.g., acetamide) may improve binding to kinases like VEGFR2, while bulkier groups (e.g., cyclohexyl) could modulate receptor selectivity .
- Thermal Stability : Melting points for analogs range widely (80–218°C), influenced by substituent polarity and crystallinity. The target compound’s cyclohexyl group may lower melting points compared to chlorophenyl derivatives .
Kinase Inhibition :
Compound 5l (6-(4-chlorophenyl) analog) demonstrated potent VEGFR2 inhibition (5.72% at 20 μM) and cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM), outperforming Sorafenib (IC₅₀ = 5.2 μM) .
Receptor Binding :
The CXCR4 ligand (6,6-dimethylimidazothiazole) showed strong docking energy (-9.17 kcal/mol), suggesting imidazothiazole scaffolds are viable for chemokine receptor targeting . The target compound’s propanamide chain could modulate interactions with residues like Asp97 or Trp94 in CXCR4, though experimental validation is needed .
Cytotoxicity :
Phenyl and chlorophenyl analogs (5k, 5l) exhibit IC₅₀ values in the low micromolar range, while morpholine-substituted derivatives (e.g., 5a) show moderate activity. The target compound’s cyclohexyl group may reduce cytotoxicity compared to aromatic substituents but improve pharmacokinetic properties .
Biological Activity
N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide is a synthetic compound characterized by its unique structural features, including a cyclohexyl group and an imidazo[2,1-b][1,3]thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 291.4 g/mol. The compound's structure allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.4 g/mol |
| Structural Components | Cyclohexyl group, Imidazo[2,1-b][1,3]thiazole moiety |
The biological activity of this compound is believed to result from its interaction with specific molecular targets such as enzymes and receptors. For instance, compounds with similar structures have shown to inhibit certain enzyme activities and modulate receptor signaling pathways.
Anticancer Activity
Recent studies highlight the anticancer potential of compounds containing the imidazo[2,1-b][1,3]thiazole structure. For example:
- Case Study : A compound similar to this compound exhibited significant cytotoxic effects against various cancer cell lines including Jurkat and HT-29 cells. The IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin .
Anticonvulsant Activity
The anticonvulsant properties of related thiazole compounds have been explored using animal models:
- Research Findings : In picrotoxin-induced convulsion models, thiazole derivatives demonstrated effective anticonvulsant activity. The structure-activity relationship (SAR) indicated that modifications in the thiazole ring significantly influenced efficacy .
Summary of Biological Activity Studies
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide?
- Methodology : The synthesis involves multi-step organic reactions:
Core Formation : Cyclization of precursors to construct the imidazo[2,1-b][1,3]thiazole ring using catalysts like palladium or copper salts .
Functionalization : Coupling the cyclohexylpropanamide moiety via amide bond formation, often employing coupling agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) or acetonitrile .
Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product.
- Optimal Conditions : Reactions are performed under inert atmospheres (N₂/Ar), with temperatures ranging from 60–100°C and reaction times of 12–24 hours .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) and stability under stress conditions (e.g., thermal, pH variations) .
Q. What biological targets are implicated in its mechanism of action?
- Methodology : Imidazo[2,1-b]thiazole derivatives inhibit enzymes critical in cancer pathways (e.g., tyrosine kinases) and disrupt cellular signaling . Fluorinated analogs enhance binding affinity to targets via lipophilic interactions . Preliminary studies suggest antimicrobial activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for large-scale production?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. hours) and improves yield by 15–20% .
- Continuous Flow Chemistry : Enhances reproducibility and scalability while minimizing side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency .
Q. How to address discrepancies in reported biological activity data across studies?
- Methodology :
- Orthogonal Assays : Validate activity using both in vitro (e.g., cell viability assays) and in silico (e.g., molecular docking) approaches .
- QSAR Analysis : Correlate structural features (e.g., substituent electronegativity) with bioactivity to identify critical pharmacophores .
Q. What computational strategies predict binding affinity and selectivity?
- Methodology :
- Molecular Docking : Simulate interactions with targets (e.g., EGFR kinase) using software like AutoDock or Schrödinger .
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to prioritize derivatives .
Q. How to design derivatives with improved pharmacokinetic properties?
- Methodology :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Prodrug Strategies : Mask polar groups (e.g., acetamide) to improve oral bioavailability .
Q. What assays evaluate selectivity and toxicity in preclinical studies?
- Methodology :
- Cytotoxicity Screening : Compare IC₅₀ values across cancer vs. normal cell lines (e.g., HEK293) .
- hERG Assays : Assess cardiac toxicity risks using patch-clamp electrophysiology .
Q. How does fluorination of analogs influence bioactivity?
- Methodology : Fluorine atoms enhance lipophilicity and hydrogen-bonding capacity, improving target engagement. For example, 4-fluorophenyl analogs show 2–3× higher potency in kinase inhibition assays .
Q. What protocols ensure compound stability during storage and handling?
- Methodology :
- Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 6 months) .
- Lyophilization : Stabilize hygroscopic derivatives by freeze-drying in amber vials under N₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
